molecular formula C21H15ClN2OS B300184 3-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide

Cat. No. B300184
M. Wt: 378.9 g/mol
InChI Key: MIJMXVKMHXPQLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

3-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide has been studied for its potential applications in various fields. One area of research is its use as an anticancer agent. Studies have shown that this compound has potent antiproliferative activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells.
Another area of research is its potential as an anti-inflammatory agent. Studies have shown that this compound has anti-inflammatory activity in vitro and in vivo, making it a potential candidate for the treatment of inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide has a number of biochemical and physiological effects. These include inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and anti-inflammatory activity.

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide in lab experiments is its potent antiproliferative and anti-inflammatory activity. This makes it a useful tool for studying the mechanisms of cancer cell proliferation and inflammation.
One limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that it can cause cytotoxicity in certain cell lines at high concentrations, which may limit its use in certain experiments.

Future Directions

There are a number of future directions for research on 3-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide. These include:
1. Further studies to elucidate the mechanism of action of this compound.
2. Studies to optimize the synthesis method for this compound, with the goal of increasing yield and purity.
3. Studies to investigate the potential of this compound as a therapeutic agent for cancer and inflammatory diseases.
4. Studies to investigate the potential of this compound as a tool for studying the mechanisms of cancer cell proliferation and inflammation.
5. Studies to investigate the potential of this compound as a lead compound for the development of new anticancer and anti-inflammatory drugs.
Conclusion:
In conclusion, 3-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide is a chemical compound with potential applications in various fields. Its potent antiproliferative and anti-inflammatory activity make it a useful tool for studying the mechanisms of cancer cell proliferation and inflammation. Further research is needed to fully understand the mechanism of action of this compound and to investigate its potential as a therapeutic agent for cancer and inflammatory diseases.

Synthesis Methods

The synthesis of 3-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide involves the reaction of 1-benzothiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-(pyridin-4-ylmethyl)aniline to form the desired product.

properties

Product Name

3-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide

Molecular Formula

C21H15ClN2OS

Molecular Weight

378.9 g/mol

IUPAC Name

3-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C21H15ClN2OS/c22-19-17-3-1-2-4-18(17)26-20(19)21(25)24-16-7-5-14(6-8-16)13-15-9-11-23-12-10-15/h1-12H,13H2,(H,24,25)

InChI Key

MIJMXVKMHXPQLJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)CC4=CC=NC=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)CC4=CC=NC=C4)Cl

Origin of Product

United States

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